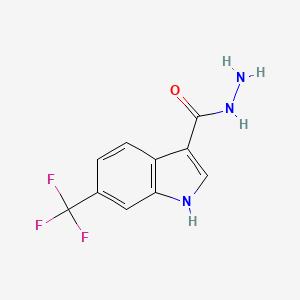
(3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone is a chlorinated sugar derivative This compound is characterized by its unique structure, which includes a chlorine atom and multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone typically involves the chlorination of a suitable sugar precursor. One common method involves the use of hydrochloric acid in the presence of a catalyst to introduce the chlorine atom into the sugar molecule. The reaction conditions often require controlled temperatures and pH levels to ensure the selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the sugar precursor is reacted with chlorine gas or hydrochloric acid under optimized conditions. The process may include steps for purification and isolation of the desired product to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a dechlorinated sugar derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated sugar derivatives.
Substitution: Formation of hydroxylated or aminated sugar derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities. Its structural similarity to natural sugars makes it a candidate for investigating enzyme interactions and metabolic pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone involves its interaction with specific molecular targets. The chlorine atom and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxy-2-hexanone: Similar structure with a bromine atom instead of chlorine.
(3S,4R,5R)-1-Fluoro-3,4,5,6-tetrahydroxy-2-hexanone: Similar structure with a fluorine atom instead of chlorine.
(3S,4R,5R)-1-Iodo-3,4,5,6-tetrahydroxy-2-hexanone: Similar structure with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of (3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone lies in its specific reactivity and the nature of the chlorine atom. Chlorine provides distinct chemical properties compared to other halogens, influencing the compound’s reactivity and interactions with biological molecules.
Propriétés
Formule moléculaire |
C6H11ClO5 |
|---|---|
Poids moléculaire |
198.60 g/mol |
Nom IUPAC |
1-chloro-3,4,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H11ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h4-6,8,10-12H,1-2H2 |
Clé InChI |
VBGLFNMWEMGFTR-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(=O)CCl)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine](/img/structure/B13681169.png)



![5-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681187.png)


![(6-Bromobenzo[c]isoxazol-3-yl)methanol](/img/structure/B13681201.png)


![Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13681221.png)



